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molecular formula C8H7F3O B096953 1-Methoxy-2-(trifluoromethyl)benzene CAS No. 16222-42-7

1-Methoxy-2-(trifluoromethyl)benzene

Cat. No. B096953
M. Wt: 176.14 g/mol
InChI Key: BHPJMWUXVOTGQU-UHFFFAOYSA-N
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Patent
US05356893

Procedure details

A solution 1-methoxy-2-(trifluoromethyl)benzene (3.52 g) was dissolved in glacial acetic acid (30 ml) and treated with boron trifluoride acetic acid complex (30 ml) and the resulting solution maintained at 55° for 48 hours. The solution was poured into dilute hydrochloric acid (100 ml) and ice (100 g) added and the mixture extracted with chloroform (2×200 ml). The combined organic extracts were washed with sodium bicarbonate solution (3×100 ml), then water (100 ml), dried and evaporated to dryness to give an oily black solid. This was chromatographed on silica (40 g) eluting with ether:light petroleum (bp.60°-80°) (1:4) to give a solid which was crystallised from light petroleum (bp.60°-80°) to give the title compound (0.3 g), m.p.56°-57°
Quantity
3.52 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]([F:12])([F:11])[F:10].Cl.[C:14](O)(=[O:16])[CH3:15]>>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:14](=[O:16])[CH3:15])=[CH:5][C:4]=1[C:9]([F:10])([F:11])[F:12]

Inputs

Step One
Name
Quantity
3.52 g
Type
reactant
Smiles
COC1=C(C=CC=C1)C(F)(F)F
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Name
ice
Quantity
100 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
treated with boron trifluoride acetic acid complex (30 ml)
TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution maintained at 55° for 48 hours
Duration
48 h
ADDITION
Type
ADDITION
Details
added
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with chloroform (2×200 ml)
WASH
Type
WASH
Details
The combined organic extracts were washed with sodium bicarbonate solution (3×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
water (100 ml), dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to give an oily black solid
CUSTOM
Type
CUSTOM
Details
This was chromatographed on silica (40 g)
WASH
Type
WASH
Details
eluting with ether
CUSTOM
Type
CUSTOM
Details
light petroleum (bp.60°-80°) (1:4) to give a solid which
CUSTOM
Type
CUSTOM
Details
was crystallised from light petroleum (bp.60°-80°)

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=C(C=C1)C(C)=O)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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